Sarnovide's Unique Structural Identity Confers Distinct Physicochemical and ADME Properties Compared to Ouabain and Digoxin
Sarnovide exhibits a distinct lipophilicity profile compared to clinically relevant cardiac glycosides, as evidenced by its computed XLogP3 value of 0.90 [1]. This places Sarnovide in an intermediate lipophilicity category: it is more lipophilic than the highly polar ouabain (XLogP3: -0.4) but considerably less lipophilic than the very non-polar digitoxin (XLogP3: 3.2) [2]. This difference in lipophilicity is a primary driver of differential tissue distribution and pharmacokinetic behavior [3]. In silico ADMET predictions further suggest that Sarnovide has a 57.14% probability of human oral bioavailability and a 77.50% probability of blood-brain barrier penetration, indicating a unique absorption and distribution profile within the cardiac glycoside family [1]. These computational metrics provide a strong, quantifiable rationale for expecting different in vivo behavior compared to other class members.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.90 |
| Comparator Or Baseline | Ouabain: XLogP3 ≈ -0.4; Digoxin: XLogP3 ≈ 1.3; Digitoxin: XLogP3 ≈ 3.2 |
| Quantified Difference | Δ(XLogP3) vs. Ouabain: +1.3; vs. Digitoxin: -2.3 |
| Conditions | Computed XLogP3 values (PubChem, 2025) and computational ADMET predictions (admetSAR 2.0) |
Why This Matters
For researchers, a 1.3 unit difference in XLogP3 compared to ouabain translates to a predicted ~20-fold difference in octanol-water partition coefficient, directly impacting compound handling in cell culture, tissue penetration in ex vivo models, and in vivo pharmacokinetic study design.
- [1] PubChem. (2026). Sarnovid (Compound Summary for CID 276294). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/276294. View Source
- [2] PubChem. (2025). PubChem Compound Summaries for Ouabain (CID 439501), Digoxin (CID 30322), and Digitoxin (CID 441207). View Source
- [3] Smith, T. W., & Haber, E. (1970). Digitalis. New England Journal of Medicine, 282(21), 1185-1194. View Source
